Stibophen is derived from antimony, a metalloid element that has been utilized in various medicinal applications, particularly in treating parasitic infections. The compound falls under the category of antiparasitic agents and is specifically noted for its efficacy against schistosomiasis, a significant health concern in tropical regions .
The synthesis of Stibophen involves several steps that typically include the reaction of antimony compounds with sulfhydryl-containing ligands. While specific synthesis protocols can vary, a general approach includes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure the stability of the product and to minimize side reactions .
Stibophen's molecular structure consists of a central antimony atom coordinated with multiple sulfur atoms and organic moieties. The structural representation can be depicted with the following key features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Chemical Formula | |
Molar Mass | 769.10 g/mol |
SMILES | Cc1ccc(S(=O)(=O)O)cc1S(=O)(=O)O |
This structure allows Stibophen to interact effectively with biological targets within parasitic organisms .
Stibophen undergoes various chemical reactions that are pivotal for its activity as an anthelmintic agent. Key reactions include:
These interactions are essential for understanding how Stibophen exerts its therapeutic effects against schistosomiasis .
The mechanism by which Stibophen operates involves the inhibition of glycolysis in parasitic worms. Specifically, it inhibits the enzyme phosphofructokinase, which is vital for energy production in these organisms. This inhibition leads to:
Stibophen exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and administration as a therapeutic agent .
Stibophen's primary application lies in its role as an anthelmintic agent against schistosomiasis. Beyond this primary use, research continues into its potential applications in other parasitic infections and even in cancer therapies due to its ability to target metabolic pathways effectively.
Additionally, ongoing studies explore its mechanisms at the molecular level, aiming to enhance its efficacy or reduce potential side effects associated with antimonial compounds .
Stibophen (chemical formula: C~12~H~4~Na~5~O~16~S~4~Sb·7H~2~O) is a sodium salt of a complex antimony(III) carboxylate derivative. Its molecular weight is 895.20 g/mol for the heptahydrate form. The compound exhibits the following elemental composition: carbon (16.10%), hydrogen (2.03%), sodium (12.84%), oxygen (41.11%), sulfur (14.33%), and antimony (13.60%) [6]. The structural core consists of a trivalent antimony center coordinated to multiple oxygen and sulfur donor atoms from ligand groups, forming a distinctive coordination complex architecture.
Elemental analysis serves as a critical purity verification tool for antimony-containing complexes like Stibophen. According to established analytical chemistry standards, acceptable deviations between experimental and theoretical elemental composition values typically fall within ±0.40% [9]. This tolerance accounts for technical limitations and trace impurities inherent in synthetic processes. For Stibophen’s heptahydrate form, the theoretical elemental composition and acceptable analytical ranges are detailed below:
Table 1: Theoretical and Acceptable Experimental Ranges for Stibophen Heptahydrate Elemental Analysis
Element | Theoretical % | Acceptable Range (%) |
---|---|---|
Carbon (C) | 16.10 | 15.70–16.50 |
Hydrogen (H) | 2.03 | 1.63–2.43 |
Sodium (Na) | 12.84 | 12.44–13.24 |
Oxygen (O) | 41.11 | 40.71–41.51 |
Sulfur (S) | 14.33 | 13.93–14.73 |
Antimony (Sb) | 13.60 | 13.20–14.00 |
Deviations beyond these ranges indicate potential impurities, such as residual solvents (e.g., water, ethanol) or incomplete salt formation. Oxygen analysis is particularly valuable for detecting co-crystallized water molecules that might not be evident through standard NMR characterization [9].
The heptahydrate form (C~12~H~4~Na~5~O~16~S~4~Sb·7H~2~O) represents the most stable and commonly characterized version of Stibophen. The anhydrous form (C~12~H~4~Na~5~O~16~S~4~Sb) exhibits significant differences in elemental composition, particularly for hydrogen (1.14% vs. 2.03%) and oxygen (35.45% vs. 41.11%). These variations directly impact physicochemical properties:
Table 2: Structural and Compositional Comparison of Hydrated and Anhydrous Stibophen
Property | Heptahydrate Form | Anhydrous Form |
---|---|---|
Molecular Weight | 895.20 g/mol | 781.06 g/mol |
Hydrogen Content | 2.03% | 1.14% |
Oxygen Content | 41.11% | 35.45% |
Stability | High (crystalline) | Moderate (hygroscopic) |
Crystallinity | Defined lattice | Variable |
The crystalline hydrate structure is stabilized by an extensive hydrogen-bonding network between water molecules and oxygen/sulfur atoms in the coordination sphere. This hydration shell significantly influences solubility and may partially dissociate in solution, creating dynamic equilibrium between hydrated and partially dehydrated species [6] [9].
While specific single-crystal X-ray diffraction data for Stibophen is not available in the search results, its structural analog sodium antimony gluconate provides insights into probable coordination geometry. Antimony(III) centers in such complexes typically exhibit distorted octahedral geometry, with coordination sites occupied by oxygen donors from carboxylate/phenolate groups and sulfur from sulfonate moieties. The sodium counterions likely interact with water molecules and oxygen atoms, forming an extended ionic lattice. Powder X-ray diffraction patterns of Stibophen would be expected to show sharp peaks indicative of high crystallinity, particularly in the 5–30° 2θ range, with characteristic d-spacings corresponding to the hydrated ionic structure [4].
Stibophen exhibits distinctive spectroscopic features that reflect its complex structure:
Infrared Spectroscopy: Key vibrational modes include strong asymmetric stretching of sulfonate groups (S=O) at 1180–1220 cm⁻¹, carboxylate stretches (C=O) at 1610–1650 cm⁻¹, and Sb-O stretching vibrations below 600 cm⁻¹. The hydration shell contributes broad O-H stretching bands at 3200–3400 cm⁻¹ and H-O-H bending at ~1640 cm⁻¹. These features collectively confirm the presence of both organic ligands and metal-ligand coordination bonds [4].
Nuclear Magnetic Resonance: While paramagnetic antimony broadens signals, solution-state NMR reveals key ligand signatures. In D~2~O, the aromatic proton signals appear between δ 7.0–8.0 ppm, while aliphatic protons resonate upfield (δ 3.0–4.0 ppm). Solid-state ^13^C CP/MAS NMR would be expected to show distinct carboxylate carbon peaks at 170–180 ppm and aromatic carbons at 120–140 ppm, providing evidence of intact organic ligands within the complex [4].
Table 3: Characteristic Spectroscopic Signatures of Stibophen
Technique | Region | Assignment |
---|---|---|
IR | 3200–3400 cm⁻¹ | ν(O-H) water of hydration |
1610–1650 cm⁻¹ | ν~as~(C=O) carboxylate | |
1180–1220 cm⁻¹ | ν~as~(S=O) sulfonate | |
500–600 cm⁻¹ | ν(Sb-O) coordination bonds | |
NMR | 170–180 ppm | ^13^C: Carboxylate carbons |
(Solution) | 120–140 ppm | ^13^C: Aromatic carbons |
7.0–8.0 ppm | ^1^H: Aromatic protons | |
3.0–4.0 ppm | ^1^H: Aliphatic protons |
Stibophen's biological activity fundamentally depends on its ability to interact with sulfhydryl (-SH) groups in target biomolecules. The antimony center acts as a soft Lewis acid with high affinity for thiolate ligands. This interaction follows established structure-activity relationship (SAR) principles where the spatial arrangement of sulfonate/carboxylate groups in Stibophen facilitates:
This mechanism aligns with general principles in metallodrug SAR, where activity correlates with metal-specific ligand exchange kinetics and target accessibility [5] [8].
The octahedral coordination geometry around antimony significantly influences Stibophen's pharmacological profile:
Comparative SAR analysis reveals that minor structural modifications significantly impact activity:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: